Coprinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1197922-03-4 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1,3-dihydroinden-4-ol |
InChI |
InChI=1S/C15H22O2/c1-9-11(5-6-16)10(2)14(17)13-8-15(3,4)7-12(9)13/h16-17H,5-8H2,1-4H3 |
InChI Key |
GCMUHPCLXBXQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CC2=C(C(=C1CCO)C)O)(C)C |
Origin of Product |
United States |
Origin and Biosynthesis of Coprinol
Genetic and Genomic Basis of Biosynthesis
The genes encoding the enzymes responsible for the biosynthesis of natural products, including fungal sesquiterpenes, are often found clustered together in microbial genomes, forming what are known as biosynthetic gene clusters (BGCs). nih.gov The identification of these gene clusters is a key step in understanding the genetic basis of secondary metabolite production. semanticscholar.orgplos.orgnih.gov Phylogenetic and RNA-seq analysis have been used to identify putative gene clusters involved in sesquiterpene biosynthesis in Coprinopsis strossmayeri. semanticscholar.orgplos.org While a specific gene cluster for coprinol biosynthesis is not explicitly detailed, the identification of a cluster containing a putative sesquiterpene 1-11 cyclase in C. strossmayeri suggests the genetic machinery for producing illudane-type sesquiterpenes is present in coprinoid fungi. semanticscholar.orgplos.org Genomic analysis tools can identify potential BGCs, although linking a specific cluster to a particular compound can require further research, including gene expression studies and genetic manipulation. nih.govelifesciences.org
Discovery and Characterization of Biosynthetic Gene Clusters
The biosynthesis of fungal secondary metabolites, including terpenoids, is typically orchestrated by enzymes encoded within physically linked genes, often referred to as biosynthetic gene clusters (BGCs). researchgate.netmdpi.com The identification of these clusters is crucial for understanding the complete biosynthetic pathway of a natural product. Genome mining approaches, which involve searching fungal genomes for genes encoding key enzymes like terpene synthases, have been instrumental in discovering novel sesquiterpenoids and their associated BGCs. nih.gov
While detailed characterization of a specific BGC solely responsible for this compound biosynthesis is not extensively documented in the readily available literature, research on related fungal species within the Coprinopsis genus provides relevant insights. For instance, a study on Coprinopsis strossmayeri identified a gene cluster containing a putative sesquiterpene 1-11 cyclase, which was proposed to be involved in the biosynthesis of dimeric sesquiterpenes like bovistol B and D, also derived from FPP. plos.orgsemanticscholar.org This suggests that this compound biosynthesis likely involves a dedicated sesquiterpene synthase within a specific gene cluster in its producing organisms. The precise genes and enzymatic steps leading specifically to the unique indane structure of this compound from FPP require further dedicated investigation.
Regulation of Gene Expression in this compound Production
The production of secondary metabolites in fungi is a tightly regulated process, influenced by various environmental cues and developmental stages. Gene expression in eukaryotes is controlled at multiple levels, including transcriptional initiation, RNA processing, mRNA translation, and post-translational modification of proteins. khanacademy.orgpressbooks.pubwikipedia.org Regulation of fungal secondary metabolism gene clusters often involves transcription factors that bind to regulatory regions within the cluster or elsewhere in the genome, activating or repressing gene expression. frontiersin.orgnih.govnih.gov
Comparative transcriptome analysis has proven useful in identifying genes involved in the synthesis and regulation of sesquiterpene metabolites in other fungi, such as the study on sesquiterpene alkaloid biosynthesis in Trichoderma longibrachiatum, which identified over 60 genes involved in synthesis and regulation through comparative transcriptome analysis between different strains. frontiersin.org While these studies highlight the general mechanisms and tools for investigating the regulation of fungal sesquiterpene biosynthesis, specific research detailing the regulatory mechanisms governing the expression of genes involved specifically in this compound production is limited in the examined literature. Understanding these regulatory networks is essential for optimizing this compound yield in natural or engineered systems.
Comparative Genomics for Evolutionary Insights into Sesquiterpene Synthesis
Comparative genomics, the comparison of the genomes of different organisms, is a powerful tool for understanding evolutionary relationships and the diversification of metabolic pathways, including those for secondary metabolites like sesquiterpenes. By comparing the genomic content and organization of sesquiterpene BGCs across different fungal species, researchers can gain insights into the evolutionary history of these pathways and identify conserved or divergent enzymatic functions. mdpi.comnih.govugr.es
Phylogenetic analysis of fungal sesquiterpene synthases (STSs) has revealed the existence of distinct STS families, such as the trichodiene (B1200196) synthase-like sesquiterpene synthases (TDTSs), which are specific to fungi and contribute to the biosynthesis of diverse sesquiterpene scaffolds. nih.gov Comparative genomic analyses have also been applied to understand the sesquiterpene biosynthetic potential in species like Desarmillaria tabescens, contributing to their phylogenetic reclassification. nih.gov While comparative genomics provides a framework for studying the evolution of fungal sesquiterpene biosynthesis in general, specific comparative genomic studies focused on elucidating the evolutionary origins or diversification of the this compound biosynthetic pathway were not prominently found in the search results. Such studies could potentially reveal the genetic events that led to the unique structure of this compound within the Coprinopsis genus.
Synthetic Biology and Biotechnological Approaches for Research Production
Synthetic biology and metabolic engineering offer powerful strategies for the research-scale production of valuable natural products, providing alternatives to traditional extraction from natural sources or complex chemical synthesis. researchgate.netfrontiersin.orgnih.govplos.org These approaches involve the design, construction, and optimization of biological systems, such as microbial hosts, to produce desired compounds. Microbial production is increasingly recognized as a more sustainable route for accessing diverse chemicals. frontiersin.org
Heterologous Expression Systems for Pathway Reconstruction
Heterologous expression involves introducing genes from one organism into a different host organism to produce the encoded proteins or reconstituted metabolic pathways. This technique is widely used in fungal natural product research to study individual enzymes or entire biosynthetic routes. Various heterologous expression systems have been developed for fungi, including yeast (Saccharomyces cerevisiae) and filamentous fungi, as well as bacterial hosts like Escherichia coli. researchgate.netugr.es
Studies have successfully utilized heterologous expression to functionally characterize fungal sesquiterpene synthases. For example, yeast cells expressing STSs from Desarmillaria tabescens were shown to produce various sesquiterpene compounds. nih.gov Similarly, STSs from Stereum hirsutum have been functionally verified through heterologous expression in E. coli or Aspergillus oryzae. researchgate.net While heterologous expression is a standard tool for dissecting and reconstructing fungal biosynthetic pathways, specific reports detailing the heterologous expression and reconstruction of the complete this compound biosynthetic pathway were not found in the search results. Reconstructing the this compound pathway in a heterologous host could facilitate detailed enzymatic studies and provide a platform for research production.
Metabolic Engineering for Enhanced Research-Scale Synthesis
Metabolic engineering focuses on optimizing cellular processes to increase the production of target metabolites. This can involve modifying existing metabolic pathways, introducing new pathways, or altering regulatory networks within a host organism. Strategies include optimizing metabolic flux towards the desired product precursor (e.g., FPP for sesquiterpenes), enhancing the availability of necessary cofactors, and manipulating regulatory genes that control pathway expression. nih.gov Computational tools are also employed to design optimal metabolic engineering strategies, including for the co-production of multiple compounds. frontiersin.org
Molecular Mechanisms and Biochemical Interactions of Coprinol
Interaction with Enzyme Systems: Focus on Aldehyde Dehydrogenases
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for the oxidation of various endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.govmdpi.com These enzymes play vital roles in detoxification, metabolism, and cellular homeostasis. nih.govmdpi.comijbs.com Inhibition of ALDHs can lead to the accumulation of toxic aldehydes, with significant physiological consequences. nih.govresearchgate.net
While the well-known ALDH inhibitor associated with Coprinopsis atramentaria is 1-aminocyclopropanol (B1218379) (derived from coprine), which irreversibly inhibits ALDH2 nih.govresearchgate.netontosight.ai, research on Coprinol's direct interaction with ALDH enzymes is a subject of scientific investigation. Some studies mention this compound in the context of biochemical processes and computational tools for exploring enzyme interactions isroset.org.
In Vitro Enzyme Kinetics of Inhibition
Studies investigating the in vitro enzyme kinetics of ALDH inhibition by compounds structurally related to or discussed alongside fungal metabolites like this compound have provided insights into potential mechanisms. The kinetics of ALDH inhibition can be complex, involving factors such as substrate concentration and the presence of cofactors like NAD⁺. nih.gov For instance, the rate of inactivation by 1-aminocyclopropanol is suggested to increase with higher concentrations of NAD⁺, indicating a potential conformational change in the enzyme that facilitates inhibitor interaction with the active site. nih.gov
Kinetic analysis often involves determining parameters such as the Michaelis constant (Kₘ), which reflects the enzyme's affinity for its substrate, and the maximum reaction velocity (Vmax). nih.gov Inhibitors can affect these parameters in different ways (e.g., competitive, non-competitive, uncompetitive inhibition). Studies on various ALDH inhibitors have shown a wide range of Kₘ values depending on the ALDH isoform and substrate. For example, human mitochondrial ALDH-2 has a significantly lower Kₘ for acetaldehyde (B116499) compared to the cytosolic ALDH-1. nih.gov
Detailed in vitro kinetic data specifically for this compound's inhibition of various ALDH isoforms would be crucial for a complete understanding of its enzymatic effects. Such studies typically involve measuring enzyme activity in the presence of varying concentrations of the inhibitor and substrate, and analyzing the data using kinetic models.
Characterization of Active Site Interactions and Binding Modes
The active site of ALDH is a conserved region within the enzyme where the aldehyde substrate binds and the catalytic reaction occurs. wikipedia.orgnih.gov This site typically contains a catalytic cysteine residue that plays a crucial role in the oxidation of the aldehyde. nih.govwikipedia.orgnih.gov The binding of the substrate and cofactor (NAD⁺ or NADP⁺) to the active site is facilitated by interactions with specific amino acid residues. nih.govwikipedia.orgnih.gov
Characterizing the active site interactions and binding modes of an inhibitor like this compound involves determining how the molecule interacts with the amino acid residues in the active site and the specific region where it binds. This can involve experimental techniques and computational methods like molecular docking. researchgate.netbiorxiv.org For inhibitors that act covalently, like 1-aminocyclopropanol, the interaction involves the formation of a stable adduct with the catalytic cysteine residue. nih.govoncotarget.com Understanding these interactions is vital for elucidating the mechanism of inhibition.
Computational studies, such as molecular docking, can predict the likely binding poses and affinities of a molecule within the enzyme's active site. researchgate.netbiorxiv.org These studies can provide insights into the key residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). researchgate.netcore.ac.uk
Structural Elucidation of Enzyme-Inhibitor Complexes (e.g., Crystallography, Cryo-EM)
Structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for elucidating the three-dimensional structures of enzymes and their complexes with inhibitors. selectscience.netjeolusa.com These techniques can provide atomic-resolution details of how an inhibitor binds to the enzyme, revealing the precise interactions and conformational changes that occur upon binding. jeolusa.com
X-ray crystallography requires the formation of well-ordered protein crystals, which can be challenging for some proteins. jeolusa.com Cryo-EM, on the other hand, can be used to study proteins in a near-native state without the need for crystallization, making it particularly useful for large and flexible protein complexes. selectscience.netjeolusa.com
Co-crystal structures of ALDH enzymes bound to inhibitors have been determined, providing valuable insights into the binding modes and mechanisms of inhibition. core.ac.uk For instance, co-crystal structures have been used to guide the design of more selective ALDH inhibitors. core.ac.uk Obtaining a co-crystal structure or cryo-EM map of an ALDH isoform in complex with this compound would provide direct evidence of its binding site and interactions, offering a detailed structural basis for its inhibitory activity.
Isoform Specificity and Selectivity Profiling
The human ALDH superfamily comprises 19 isozymes with distinct cellular localizations, tissue distributions, substrate specificities, and expression patterns. nih.govmdpi.com Inhibitors can exhibit varying degrees of specificity and selectivity for different ALDH isoforms. nih.govgoogle.comnih.gov Isoform selectivity is crucial for understanding the potential physiological effects of an inhibitor and for developing targeted therapies. nih.govgoogle.com
Profiling the isoform specificity of this compound would involve testing its inhibitory activity against a panel of different ALDH isoforms. This can be done using biochemical assays that measure the activity of individual isoforms in the presence of the inhibitor. mdpi.comopenaccessjournals.com Techniques such as using isoform-specific substrates or antibodies can help differentiate the activity of different ALDHs. mdpi.com
Studies on other ALDH inhibitors have shown that some compounds are highly selective for specific isoforms, such as ALDH1A1, ALDH1A3, or ALDH2. core.ac.ukgoogle.comnih.gov For example, 1-aminocyclopropanol is known to be a potent inhibitor of ALDH2. nih.gov Understanding the isoform selectivity of this compound is essential for predicting its effects on different metabolic pathways and cellular processes.
Impact on Cellular Metabolism
Inhibition of ALDH enzymes by compounds like this compound can have significant impacts on cellular metabolism, particularly on pathways involving aldehyde detoxification and redox homeostasis. nih.govresearchgate.netmdpi.com The accumulation of toxic aldehydes due to ALDH inhibition can disrupt various cellular processes. nih.govresearchgate.net
Perturbation of Cellular Redox Homeostasis
Cellular redox homeostasis refers to the dynamic balance between the production and removal of reactive oxygen species (ROS) and other reactive species, as well as the balance between reduced and oxidized molecules within the cell. mdpi.comnih.govnih.gov ALDH enzymes play a role in maintaining redox homeostasis by detoxifying reactive aldehydes, which can be generated through processes like lipid peroxidation. nih.govmdpi.comijbs.com
Inhibition of ALDH activity can lead to the accumulation of these reactive aldehydes, which can in turn contribute to oxidative stress by reacting with cellular macromolecules and promoting the generation of ROS. nih.govijbs.commdpi.com This perturbation of redox homeostasis can affect various cellular functions and signaling pathways. mdpi.comnih.govnih.gov
Studies investigating the impact of ALDH inhibition on cellular metabolism often measure markers of oxidative stress, such as levels of reactive oxygen species, lipid peroxidation products, and the balance between reduced and oxidized glutathione. mdpi.comnih.govmdpi.com Changes in the activity of antioxidant enzymes can also be assessed. nih.gov
Data from research on ALDH inhibitors in various biological contexts, such as cancer cells, have demonstrated that inhibiting ALDH activity can increase cellular sensitivity to oxidative stress and impact metabolic pathways involved in maintaining the cellular redox balance. nih.govmdpi.commdpi.com For instance, some cancer cells with high ALDH activity are more resistant to chemotherapy, and inhibiting ALDH can enhance the effectiveness of these treatments, potentially by disrupting redox homeostasis. oncotarget.comnih.govmdpi.com
Modulation of Co-factor Recycling Pathways
The modulation of co-factor recycling pathways is a critical aspect of cellular metabolism, ensuring the continuous availability of essential cofactors like NAD(P)H for enzymatic reactions. nih.govresearchgate.net While extensive research exists on various compounds and enzymes involved in co-factor recycling, specific detailed findings on the direct modulation of these pathways by this compound are limited in the provided search results. General mechanisms of co-factor recycling involve enzymes such as glutamate (B1630785) dehydrogenase, which can regenerate NADPH and co-substrates like α-ketoglutaric acid. nih.gov Strategies for optimizing co-factor recycling in biotechnological applications include redesigning metabolic pathways and integrating auxiliary enzymes. nih.govnih.gov The efficiency of co-factor recycling is crucial for the economic feasibility of processes like cell-free protein synthesis. nih.gov
Effects on General Metabolic Fluxes in Model Organisms (in vitro)
Cellular and Subcellular Localization Studies
Understanding the cellular and subcellular localization of a compound is crucial for elucidating its mechanism of action. This involves studying how the compound is taken up by cells and where it distributes within different cellular compartments. nih.govresearchgate.netnih.govnus.edu.sgnih.govfrontiersin.org
Cellular and Subcellular Localization Studies
Uptake and Intracellular Distribution in Model Systems
The uptake and intracellular distribution of compounds in model systems can be studied using various techniques, including fluorescence microscopy and mass spectrometry-based methods. nih.govresearchgate.netnih.govnih.govfrontiersin.org Factors such as particle size and surface characteristics can influence cellular uptake efficiency and intracellular distribution. nih.govnih.gov For instance, studies on nanoparticles have shown that size and surface charge affect how readily they are internalized and where they localize within the cell. nih.gov Endocytic pathways, such as clathrin-mediated and caveola-mediated endocytosis, are common mechanisms for cellular uptake of various substances. nih.govnih.govdovepress.com Once inside the cell, compounds or particles can be transported along cellular structures like microtubules and may localize to specific organelles such as endosomes and lysosomes. nih.govdovepress.com While these general mechanisms of cellular uptake and distribution are well-documented, specific research detailing the uptake and intracellular distribution of this compound in model systems is not available in the provided search results.
Compartment-Specific Biochemical Consequences
The localization of a compound to specific cellular compartments can lead to compartment-specific biochemical consequences. Different organelles provide unique environments that support specific metabolic reactions and processes. nih.gov For example, mitochondria are central to energy metabolism, while lysosomes are involved in degradation. nih.gov The compartmentalization of metabolic pathways helps regulate metabolite levels, prevent damage from toxic intermediates, and maintain cellular homeostasis. nih.gov Proteins often contain sorting signals that direct them to their correct subcellular locations, ensuring that the necessary enzymatic machinery is present in the appropriate compartments. nus.edu.sg Changes in protein localization or functional state can influence protein turnover and cellular behavior. nih.gov While the importance of compartment-specific biochemical consequences is recognized in cell biology and metabolism, specific information regarding the compartment-specific biochemical consequences of this compound activity is not found in the provided search results.
Ecological and Biological Roles of Coprinol
Role in Inter-species Interactions
Coprinol's biological activity suggests its involvement in the complex interactions between fungi and other species within their ecological niches.
Fungal Defense Mechanisms Against Predation
Fungi, such as Coprinus comatus, employ various strategies for defense against predators like nematodes. Coprinus comatus is known to be nematophagous, meaning it can prey on and digest small nematodes. funginomi.com This fungus forms trapping organs on its mycelium that secrete a toxin to immobilize nematodes. funginomi.com While the specific toxin responsible for nematode immobilization in C. comatus is not explicitly identified as this compound in the search results, the production of bioactive compounds like this compound, which has antibacterial properties, could contribute to a broader defense arsenal (B13267) against various organisms, including those that might graze on fungal mycelium or fruiting bodies.
Allelopathic Effects on Microbial Communities
Allelopathy involves the production of biochemicals by one organism that influence the growth, survival, and reproduction of other organisms. This compound has been identified as an antibiotic with activity against multidrug-resistant Gram-positive bacteria in vitro. researchgate.netnih.govmdpi.comsocietabotanicaitaliana.it This antibacterial activity suggests that this compound could exert allelopathic effects on bacterial communities in the fungi's environment, potentially reducing competition for nutrients or inhibiting potential microbial pathogens. Fungi and bacteria often compete for resources during the colonization of ecological niches, and this competition can involve the secretion of antimicrobials. nih.gov Studies on Coprinopsis cinerea have shown that this fungus responds to the presence of bacteria by inducing genes that encode for secreted antibacterial peptides and proteins, indicating a chemical defense strategy against microbial competitors. nih.gov
Biocontrol Potential in Agricultural or Environmental Contexts
The antibacterial and antifungal properties of compounds produced by Basidiomycetes, including those from the Coprinus genus, suggest potential for biocontrol applications. This compound has shown inhibitory activity against most plant pathogens in studies. mdpi.com This indicates a potential role for this compound, or the fungi that produce it, as a biocontrol agent against plant diseases caused by bacteria or fungi. mdpi.comresearchgate.netdntb.gov.ua Research into fungal endophytes, including Coprinopsis urticicola, has explored their potential to control plant diseases like fusarium wilt in tomato, with some isolates showing the ability to reduce disease severity and inhibit pathogen growth. researchgate.net The production of antimicrobial secondary metabolites is a key mechanism by which some microorganisms act as biocontrol agents. mdpi.com
Evolutionary Significance of this compound Production
The production of secondary metabolites like this compound likely provides adaptive advantages to the fungi in their specific ecological niches, influencing their interactions and evolutionary trajectories.
Adaptive Advantages in Specific Ecological Niches
Producing antimicrobial compounds such as this compound can offer significant adaptive advantages. In environments rich in microbial life, such as decaying organic matter where Coprinus comatus is commonly found, antibacterial activity can help the fungus outcompete bacteria for nutrients and space. nih.govreddit.combiologyinsights.com The ability to inhibit or kill competing microorganisms would allow the fungus to more effectively colonize and break down substrates. biologyinsights.com Furthermore, defense mechanisms against predation, even if not solely attributed to this compound, contribute to the survival and reproductive success of the fungus.
Advanced Analytical and Structural Research Methodologies for Coprinol
Isolation and Purification Techniques for Research Applications
The isolation of natural products like Coprinol from complex biological matrices, such as fungal fermentation broths, requires efficient separation techniques to obtain the compound in sufficient purity for structural and biological studies. researchgate.netnih.gov Extracts from natural sources are often complex mixtures containing various compounds with different polarities, necessitating multiple separation steps. nih.gov
Chromatographic Methodologies (HPLC, GC, Countercurrent Chromatography)
Chromatographic techniques are fundamental to the isolation and purification of this compound. High-Performance Liquid Chromatography (HPLC) is widely used for obtaining high-purity compounds and can be applied to the isolation of various natural products, including phenolic compounds and potentially sesquiterpenoids like this compound. mdpi.comjocpr.com HPLC allows for rapid separation and quantification of complex mixtures, utilizing advanced stationary phases and detection technologies. jocpr.com Gas Chromatography (GC) is another chromatographic technique, primarily used for volatile samples. lcservicesltd.co.uk While this compound's volatility would need to be considered, GC is a powerful tool for separating and analyzing organic compounds. lcservicesltd.co.uk
Countercurrent Chromatography (CCC), also known as High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid chromatography technique that does not utilize a solid support. chromatographyonline.comnews-medical.netveeprho.com It relies on the partition of analytes between two immiscible liquid phases. news-medical.netaocs.org CCC offers advantages such as high sample capacity and relatively low solvent consumption compared to preparative column chromatography. aocs.org The separation in CCC is based on the partition coefficient (K) of the compound between the two phases, with optimal separation typically achieved when K is between 0.5 and 2.0. aocs.org Different modes of CCC, such as normal phase, reversed phase, concurrent, and dual-mode, can be employed depending on the properties of the target compound and the solvent system. veeprho.comaocs.org CCC has been successfully applied to the isolation of various natural products, including sterols and polyphenols, suggesting its potential applicability for the purification of this compound. nih.govbibliotekanauki.pl
Advanced Separation Principles
Beyond the core chromatographic methods, advanced separation principles are applied to optimize the purification process. These principles often involve selecting appropriate stationary and mobile phases based on the chemical properties of this compound, such as its polarity and functional groups. For instance, reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is commonly used for separating compounds of moderate polarity. The selection of solvent systems in CCC is crucial for achieving effective separation and requires prior determination of the compound's distribution coefficient through shake-flask experiments. aocs.org Techniques like solid-phase extraction (SPE) can also be employed for sample cleanup and pre-concentration before chromatographic analysis. jocpr.combibliotekanauki.pl The strategic combination of different separation techniques, such as solvent extraction followed by various chromatographic methods, is a common approach for isolating pure compounds from complex natural sources. nih.govbibliotekanauki.pl
Spectroscopic and Spectrometric Techniques for Structural Characterization
Once isolated and purified, the structure of this compound is elucidated using a combination of spectroscopic and spectrometric techniques. researchgate.netresearchgate.net These methods provide detailed information about the molecular formula, functional groups, connectivity of atoms, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed chemical structure and conformation of organic compounds. tum.deazooptics.com Both 1D NMR experiments, such as ¹H NMR and ¹³C NMR, and 2D NMR experiments, including COSY, TOCSY, NOESY, ROESY, HSQC, and HMBC, are routinely used in natural product chemistry for structure elucidation. tum.demdpi.com ¹H NMR provides information about the number, chemical environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and types of distinct carbon environments. azooptics.com The chemical shifts and coupling patterns observed in NMR spectra are indicative of the functional groups and their positions within the molecule. azooptics.commdpi.com
For this compound, NMR spectroscopy was instrumental in its structure elucidation. researchgate.netresearchgate.net 2D NMR experiments, such as COSY and HMBC, help establish the connectivity between different parts of the molecule. NOESY and ROESY experiments provide information about the spatial proximity of nuclei, which is crucial for determining the conformation of the molecule in solution. tum.de Analysis of these spectroscopic data allows researchers to build a comprehensive picture of this compound's structure.
High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its elemental composition and identifying structural subunits. High-Resolution Mass Spectrometry (HRMS) offers accurate mass measurements, allowing for the determination of the exact molecular formula of a compound. This is particularly important for novel natural products like this compound to confirm their composition. HRMS data, often coupled with chromatographic techniques like LC-MS, aids in the identification of metabolites and related compounds in complex mixtures. mdpi.com The fragmentation pattern observed in MS provides clues about the connectivity and presence of specific functional groups within the molecule.
Isotopic Labeling Strategies in Biosynthetic Pathway Elucidation
Isotopic labeling is a powerful technique employed in metabolic research to investigate the pathways and dynamics of biochemical reactions within biological systems. nih.govfrontiersin.orgmusechem.com By incorporating isotopes into specific molecules, researchers can trace their fate through metabolic pathways, providing insights into nutrient utilization, energy production, and biosynthesis. nih.govresearchgate.net
Integration with Mass Spectrometry and NMR for Pathway Mapping
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used in conjunction with isotopic labeling for biosynthetic pathway elucidation. beilstein-journals.orgnih.govoutsourcedpharma.com MS is highly sensitive and can detect and quantify the abundance of different isotopologues (molecules with the same chemical structure but different isotopic compositions) in a sample. nih.govoutsourcedpharma.combiorxiv.org By analyzing the mass fragments of labeled molecules, researchers can determine which atoms from the labeled precursor were incorporated into specific parts of the molecule. nih.gov
NMR spectroscopy provides detailed information about the structural environment of labeled atoms and their connectivity. nih.govnp-mrd.orghyphadiscovery.comlibretexts.orgnih.govrsc.org Techniques such as ¹³C NMR and 2D NMR experiments (e.g., HSQC, HMBC) are particularly useful for mapping the position of ¹³C labels within the carbon skeleton of the molecule. hyphadiscovery.comlibretexts.org The coupling patterns observed in NMR spectra due to the presence of adjacent isotopes (e.g., ¹³C-¹³C coupling) provide direct evidence for bond formation events during biosynthesis. libretexts.org
The integration of stable isotope tracing with MS and NMR allows for comprehensive mapping of biosynthetic pathways. nih.govoutsourcedpharma.com MS provides information on the mass and isotopic enrichment of metabolites, while NMR reveals the specific positions of the isotopes within the molecular structure. nih.govoutsourcedpharma.comphysicsandmathstutor.com This combined approach enables researchers to track the flow of atoms from simple precursors through a series of enzymatic transformations to the final complex natural product. nih.govfrontiersin.orgnih.gov
Example Data Representation (Illustrative):
While specific data for this compound's biosynthetic pathway elucidation using isotopic labeling was not found in the search results, the general principle can be illustrated with a hypothetical example of precursor incorporation.
| Labeled Precursor | Isotope | Incorporation Observed in this compound (Hypothetical) | Analytical Method |
| [U-¹³C]Glucose | ¹³C | Specific carbon positions enriched | MS, ¹³C NMR |
| [¹⁵N]Ammonium Chloride | ¹⁵N | Specific nitrogen positions enriched | MS, ¹⁵N NMR |
| [²H]Water | ²H | Exchangeable hydrogen positions enriched | MS, ²H NMR |
Development of High-Throughput Screening Assays for Mechanistic Studies
High-throughput screening (HTS) is a widely used process in drug discovery and chemical biology that allows for the rapid testing of large numbers of compounds against a specific biological target or phenotype. assaygenie.combmglabtech.comevotec.com HTS assays are crucial for identifying compounds that modulate the activity of enzymes or interact with cellular targets, providing insights into the mechanism of action of natural products like this compound. assaygenie.combmglabtech.comevotec.comnih.gov
Enzyme Activity Assays
Enzyme activity assays are fundamental to understanding how a compound interacts with a specific enzyme target. bellbrooklabs.comtipbiosystems.comamsbio.combellbrooklabs.comanilocus.com These assays measure the rate at which an enzyme catalyzes a specific biochemical reaction, often by monitoring the conversion of a substrate to a product. tipbiosystems.combmglabtech.comsigmaaldrich.com In the context of this compound research, enzyme activity assays can be developed to assess its effect on enzymes potentially involved in its biosynthesis or on enzymes that are hypothesized to be its molecular targets. bellbrooklabs.combellbrooklabs.com
HTS allows for the screening of large libraries of compounds to identify those that activate or inhibit enzyme activity. bmglabtech.comevotec.comnih.govbellbrooklabs.com These assays can be performed in miniaturized formats, such as 96-, 384-, or 1536-well plates, using automated liquid handling systems and sensitive detectors (e.g., spectrophotometers, fluorometers, luminometers). bmglabtech.combmglabtech.comwikipedia.org Enzyme kinetic parameters, such as Km and Vmax, can also be determined through these assays to characterize the interaction between this compound and the enzyme. bellbrooklabs.combmglabtech.com
Example Data Representation (Illustrative):
While specific enzyme activity data for this compound was not found, a hypothetical example demonstrating enzyme inhibition can be shown:
| This compound Concentration (µM) | Relative Enzyme Activity (%) (Hypothetical) |
| 0 | 100 |
| 1 | 85 |
| 10 | 40 |
| 100 | 5 |
This hypothetical data suggests that this compound inhibits the enzyme activity in a concentration-dependent manner.
Cell-Based Assays for Molecular Target Identification
Cell-based assays are increasingly used in drug discovery and mechanistic studies because they provide a more physiologically relevant context compared to isolated biochemical systems. nih.govevotec.combmglabtech.comoncotarget.com These assays involve treating live cells with a compound and measuring a specific cellular response or phenotype. nih.govevotec.combmglabtech.comoncotarget.com For this compound, cell-based assays can be designed to investigate its effects on cellular processes and to identify the molecular targets responsible for the observed activity. nih.govevotec.commyotonic.org
HTS cell-based assays can involve various readouts, including cell viability, proliferation, protein expression levels, activation of signaling pathways, or specific phenotypic changes. bmglabtech.comoncotarget.commyotonic.org Techniques such as high-content screening (HCS) allow for the automated acquisition and analysis of images from treated cells, providing multiparametric data on cellular morphology and protein localization. evotec.com
Identifying the precise protein target(s) of a small molecule like this compound after observing a cellular phenotype can be challenging. nih.govnuvisan.comdrughunter.com Various approaches are employed for target identification, including direct biochemical methods (e.g., pull-down assays), genetic interactions (e.g., CRISPR-based screening), and computational inference. nih.govnuvisan.com Chemoproteomic strategies, such as Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry, can also be used to identify proteins that directly interact with the compound in live cells. drughunter.compelagobio.comnih.gov
Example Data Representation (Illustrative):
While specific cell-based assay data for this compound's target identification was not found, a hypothetical example showing the effect of this compound on cell viability can be shown:
| Cell Line | This compound Treatment | Cell Viability (%) (Hypothetical) |
| Cancer Cell Line A | Untreated | 100 |
| Cancer Cell Line A | + this compound | 30 |
| Normal Cell Line B | Untreated | 100 |
| Normal Cell Line B | + this compound | 95 |
This hypothetical data suggests that this compound selectively reduces the viability of Cancer Cell Line A. Further cell-based assays and target identification strategies would be needed to determine the molecular target(s) responsible for this effect.
Research on Coprinol Structural Analogs and Synthetic Derivatives
Design and Synthesis of Coprinol Analogs
The creation of this compound analogs involves both modifying the naturally occurring compound and constructing novel molecules based on its core structure.
Semi-synthetic Modifications of Natural this compound
Semi-synthetic modifications involve using natural this compound as a starting material and introducing chemical changes to its structure. While specific detailed examples of semi-synthetic modifications of this compound were not extensively detailed in the search results, the general approach involves targeted alterations of functional groups present in the natural product. For instance, the hydroxyl groups or the alkene moiety could be chemically modified through reactions such as esterification, etherification, oxidation, reduction, or halogenation to yield semi-synthetic derivatives. This approach allows for systematic variations at specific positions on the this compound scaffold.
Structure-Activity Relationship (SAR) Studies for Mechanistic Probing
SAR studies are crucial for understanding which parts of the this compound molecule are responsible for its biological effects and how modifications influence these activities. gardp.orgcollaborativedrug.comresearchgate.net
Systematic Modification and Evaluation of Biochemical Activities
Systematic modification of the this compound structure involves creating a series of analogs with planned variations. These analogs are then evaluated for their biochemical activities, such as antimicrobial activity. For example, this compound has shown activity against multidrug-resistant Gram-positive bacteria. begellhouse.commdpi.com Studies on analogs would involve testing how changes to the hydroxyl groups, the indane core, or the alkyl side chain affect this antibacterial potency. While specific detailed data tables on this compound analog activities were not found in the search results, SAR studies generally involve synthesizing a series of compounds with systematic structural changes (e.g., varying alkyl chain lengths, introducing different substituents on aromatic rings, modifying stereochemistry) and then assaying their biological activity under standardized conditions. By comparing the activities of these analogs, researchers can deduce the importance of specific functional groups and structural features. gardp.orgcollaborativedrug.comresearchgate.net
Computational Approaches in Analog Design and Prediction
Computational methods play an increasingly important role in the design and prediction of potential this compound analogs. nih.govkglakademi.dkresearchgate.netnih.govresearchgate.net These approaches can complement experimental synthesis and SAR studies.
Computational techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build predictive models that correlate structural features of this compound and its known analogs with their biological activities. researchgate.netnih.gov These models can then be used to predict the potential activity of virtual, unsynthesized analogs, helping prioritize which compounds to synthesize and test experimentally. nih.gov Molecular docking simulations can provide insights into how this compound and its analogs might interact with potential biological targets at the molecular level, predicting binding modes and affinities. This can aid in understanding the mechanism of action and designing analogs with improved binding characteristics. Furthermore, in silico screening of large databases of chemical compounds can identify molecules with structural similarity to this compound, which could then be explored as potential new leads or starting points for analog synthesis. nih.gov These computational tools accelerate the discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, focusing efforts on the most promising candidates.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound or its derivatives) when bound to a receptor (e.g., a protein target) to form a stable complex. This method helps to understand the binding interactions and estimate the binding affinity between the molecule and its target. europeanreview.org Molecular dynamics (MD) simulations, on the other hand, provide a dynamic view of the molecular system over time, simulating the motions of atoms and molecules and capturing how chemical changes occur. ebsco.comnih.govmdpi.com Combining these techniques allows researchers to gain a more comprehensive understanding of the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. rsc.orgresearchgate.net
While direct studies specifically detailing molecular docking and dynamics simulations of this compound are not extensively highlighted in the search results, the application of these techniques to similar natural products and their derivatives provides a strong framework for how such studies would be conducted for this compound. For instance, molecular docking and dynamics simulations have been widely applied to study the interactions of various natural compounds and their derivatives with biological targets, including enzymes and receptors involved in different biological pathways. europeanreview.orgrsc.orgresearchgate.netnih.govmdpi.comnih.govmdpi.commdpi.comnih.govresearchgate.netnih.govupc.edumdpi.com These studies often involve:
Target Identification and Preparation: Identifying the relevant biological target protein (e.g., an enzyme or receptor) that this compound or its analogs might interact with, and preparing its 3D structure for simulations.
Ligand Preparation: Generating the 3D structures of this compound and its structural analogs or synthetic derivatives.
Docking Simulations: Performing docking calculations to predict the binding poses and estimate binding affinities (often expressed as binding energy or docking score) of the ligands to the target protein's active site or binding pocket. europeanreview.orgnih.govresearchgate.netnih.govisroset.org
Molecular Dynamics Simulations: Running MD simulations on the most promising docked complexes to assess their stability over time, explore conformational changes, and refine the understanding of the interactions. nih.govmdpi.comrsc.orgresearchgate.netmdpi.comupc.edumdpi.com These simulations can reveal key interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, that contribute to the binding stability. mdpi.commdpi.com
Studies on other natural product derivatives, such as coumarin (B35378) derivatives and kojic acid analogs, demonstrate the power of these computational tools in identifying key binding interactions and predicting inhibitory activity. mdpi.comnih.govmdpi.commdpi.com For example, molecular docking studies on coumarin derivatives interacting with the COX enzyme revealed specific hydrogen bond and arene-cation interactions crucial for binding affinity. mdpi.com Similarly, MD simulations have been used to study the stable docking conformations of designed compounds and their hydrogen bond interactions with key residues in target proteins. rsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural and physicochemical properties of a series of compounds and their biological activity. ga-online.orgnih.gov The goal of QSAR modeling is to develop predictive models that can estimate the activity of new, untested compounds based on their molecular descriptors. nih.gov This approach is particularly valuable in the design and optimization of new drugs and agrochemicals.
QSAR studies typically involve:
Data Collection: Gathering a dataset of compounds with known structures and experimentally measured biological activities.
Molecular Descriptors Calculation: Computing numerical descriptors that represent various structural, electronic, and physicochemical properties of each molecule in the dataset. ga-online.orgnih.gov These can include 2D descriptors (e.g., molecular weight, number of rotatable bonds) and 3D descriptors (e.g., molecular volume, surface area, electrostatic potential). ga-online.org
Model Development: Using statistical methods (e.g., regression analysis, machine learning algorithms) to build a mathematical model that relates the molecular descriptors to the biological activity. nih.gov
Model Validation: Evaluating the predictive power and robustness of the developed QSAR model using various statistical metrics. rsc.orgresearchgate.net
Activity Prediction and Design: Using the validated QSAR model to predict the activity of new compounds and guide the design of novel structures with potentially improved activity. researchgate.netnih.gov
While the search results mention QSAR studies in the context of other natural products and chemical series rsc.orgresearchgate.netga-online.orgnih.govnih.govbio-sushy.eu, a specific QSAR study focused solely on this compound and its structural analogs/derivatives was not prominently found. However, the principles and methodologies of QSAR are directly applicable to such research. For instance, QSAR has been successfully applied to study the structure-activity relationships of sesquiterpene lactones, a class of compounds that includes this compound ga-online.org, as well as various other bioactive molecules. rsc.orgresearchgate.netnih.govnih.gov These studies demonstrate that QSAR models can identify key structural features and physicochemical properties that influence biological activity, such as the impact of electrostatic and hydrophobic fields. rsc.org By applying QSAR to a series of this compound derivatives, researchers could identify the molecular features that are most important for a desired activity (e.g., antibacterial or antifungal activity, as suggested by the mention of this compound's activity against Gram-positive bacteria begellhouse.com). This information would then be used to design and synthesize new derivatives with optimized properties. researchgate.netnih.gov
The combination of molecular docking, molecular dynamics simulations, and QSAR modeling provides a powerful in silico platform for the rational design and discovery of novel this compound-based compounds with tailored biological activities. These computational tools complement experimental efforts by prioritizing compounds for synthesis and testing, thus accelerating the research and development process.
Future Research Directions and Unexplored Avenues
Integration of Multi-Omics Technologies in Coprinol Research
The application of multi-omics technologies, including proteomics, metabolomics, and transcriptomics, can offer a holistic understanding of how this compound interacts with biological systems. This integrated approach allows researchers to move beyond studying individual molecules and explore complex biological networks and pathways influenced by the compound. quanticate.comgenome.gov Such studies can provide novel frameworks to untangle biological phenomena. nih.gov
Proteomics in Enzyme Discovery and Target Validation
Proteomics, the large-scale study of proteins, can be instrumental in identifying protein targets of this compound and understanding its mechanisms of action. frontiersin.orgmdpi.com Mass spectrometry-based proteomics is a key technique for identifying and quantifying proteins and their modifications. mdpi.combiorxiv.org Quantitative proteomics, in particular, can help establish selectivity profiles and provide mechanistic insights into compound action. frontiersin.org Techniques like shotgun LC-MS can analyze the proteome of biological samples. nih.gov Future research could utilize these methods to:
Identify direct protein binding partners: Determine which proteins this compound physically interacts with.
Analyze changes in protein expression: Quantify how this compound affects the abundance of various proteins within a cell or organism.
Discover enzymatic targets: If this compound acts as an enzyme inhibitor or activator, proteomics can help pinpoint these enzymes. frontiersin.org
Validate potential targets: Once candidate protein targets are identified, further proteomic studies can validate these interactions and their functional consequences. frontiersin.org
Investigate post-translational modifications (PTMs): Proteomics can reveal how this compound influences PTMs, which are critical regulators of protein function. nih.gov
Metabolomics in Comprehensive Pathway Profiling
Metabolomics involves the study of small-molecule chemicals (metabolites) within a biological sample, providing insights into metabolic changes. quanticate.combioconductor.org This approach can profile the metabolic state of a system in response to this compound exposure. nih.govfrontiersin.org LC-MS is a common technology used for metabolomic profiling. frontiersin.orgnih.gov Future metabolomics research on this compound could aim to:
Profile metabolic pathway alterations: Identify which metabolic pathways are affected by this compound. nih.govnih.gov Pathway analysis can enrich affected metabolites with biological knowledge. bioconductor.org
Identify specific metabolite biomarkers: Discover metabolites whose levels change significantly upon this compound exposure, potentially serving as indicators of its activity. nih.gov
Understand the metabolic fate of this compound: Track how this compound is metabolized by biological systems.
Assess the impact on key cellular processes: Determine how this compound influences essential metabolic processes like energy production, amino acid metabolism, or lipid synthesis. nih.govmdpi.com
Transcriptomics in Gene Regulation Studies
Transcriptomics is the study of all RNA transcripts in a cell, reflecting actively expressed genes and providing information on gene expression patterns. quanticate.commicrobenotes.com High-throughput methods like RNA sequencing (RNA-Seq) are used in transcriptomics. nih.govmicrobenotes.com This field can help elucidate how this compound affects gene expression and regulatory networks. microbenotes.com Future transcriptomics research could focus on:
Identifying differentially expressed genes: Determine which genes are up- or down-regulated in the presence of this compound. nih.gov
Investigating transcriptional regulation: Understand how this compound influences the initiation and rate of gene transcription. harvard.edu
Studying the impact on non-coding RNAs: Explore the effects of this compound on regulatory non-coding RNAs, such as microRNAs, which play important roles in cellular processes. microbenotes.comwikipedia.org
Analyzing tissue-specific or condition-specific responses: Examine how the transcriptional response to this compound varies in different tissues or under different biological conditions. nih.gov
Integrating data from proteomics, metabolomics, and transcriptomics can provide a systems-level view of this compound's impact, revealing complex interactions and regulatory networks that would not be apparent from single-omics studies. quanticate.comgenome.govnih.gov
Exploration of Unconventional Biological Roles and Interactions
Beyond direct molecular interactions, this compound may possess unconventional biological roles and engage in complex interactions within biological and ecological systems. Exploring these avenues can broaden our understanding of its natural function and potential applications.
Effects on Non-Enzymatic Biochemical Processes
While much of biological research focuses on enzyme-catalyzed reactions, non-enzymatic biochemical processes also play crucial roles in cellular metabolism and homeostasis. mdpi.comuni-halle.de These reactions can be influenced by the chemical environment and the presence of various molecules. mdpi.com Future research could investigate this compound's potential involvement in or effects on:
Non-enzymatic modifications of proteins and other biomolecules: Some molecules can non-enzymatically modify proteins, such as through acylation or glycosylation. nih.govmdpi.comuni-halle.de Research could explore if this compound participates in or influences such modifications.
Redox reactions: this compound's chemical structure might allow it to participate in or modulate cellular redox processes, potentially acting as an antioxidant or pro-oxidant under specific conditions. mdpi.com
Formation of complexes or aggregates: this compound might interact with other molecules to form complexes or induce aggregation, affecting their solubility, stability, or activity.
Influence on membrane properties: Its structure could potentially affect the properties of biological membranes.
Interactions with Host Microbiomes (e.g., plant or insect hosts for fungi)
This compound is a compound isolated from fungi researchgate.net, and fungi often exist in complex relationships with host organisms, including plants and insects, as part of microbiomes. springernature.commdpi.comnih.gov The interactions within these host-microbiome systems are dynamic and can influence host physiology and health. mdpi.comnih.govleibniz-hki.de Future research could explore:
This compound's role in fungal-bacterial interactions: Investigate how this compound affects the relationship between fungi producing it and associated bacteria within a host microbiome. springernature.commdpi.comleibniz-hki.de Some bacterial strains can influence the effect of fungi on the host. springernature.commdpi.com
Impact on host-microbe communication: Determine if this compound acts as a signaling molecule between the fungus and its host or between different members of the microbiome.
Effects on host colonization or pathogenesis: Study whether this compound influences the ability of the producing fungus, or other microbes, to colonize a host or cause disease. leibniz-hki.de
Ecological roles in natural environments: Explore the function of this compound in the broader ecological context of the fungus, such as in defense against predators or competitors, or in nutrient acquisition. nih.gov
Advanced Computational Modeling for Predictive Research
Computational approaches, particularly those incorporating artificial intelligence and advanced simulation techniques, hold considerable promise for predicting aspects of this compound's biology that are challenging to elucidate through experimental methods alone.
Artificial Intelligence and Machine Learning in Biosynthetic Prediction
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to the study of natural products, including the prediction of biosynthetic gene clusters (BGCs) and the bioactivity of compounds derived from them. nih.govresearchgate.netmaxapress.combiorxiv.orgnih.gov Given that this compound is a fungal metabolite, AI and ML models could be trained on existing fungal genomic data and known biosynthetic pathways to predict the specific BGC responsible for this compound production in Coprinus and Coprinopsis cinerea. nih.govjuit.ac.inwikipedia.orgbiorxiv.orgnih.gov This could involve analyzing features such as gene sequences, functional domains, and enzyme information within genomic regions to identify potential this compound BGCs. maxapress.com While predicting fungal secondary metabolite activity from BGC data using ML currently faces limitations due to the relatively small size of available datasets, ongoing efforts to systematically link fungal BGCs to their products and activities are crucial for improving the accuracy of these models. biorxiv.orgnih.gov Applying these evolving AI/ML techniques specifically to Coprinus and Coprinopsis genomes could accelerate the identification and characterization of the genetic machinery underlying this compound biosynthesis.
Virtual Screening for Novel Interacting Partners
Virtual screening (VS) is a powerful computational technique used to search large libraries of compounds for potential ligands that bind to a specific biological target, or conversely, to find potential biological targets for a given compound. arxiv.orgmdpi.comclick2drug.org Applying virtual screening to this compound could help identify novel interacting protein partners or other biomolecules within biological systems. This could involve using the 3D structure of this compound in structure-based virtual screening approaches, such as molecular docking, to predict how this compound might bind to known protein structures. mdpi.comclick2drug.orgbiosolveit.de Alternatively, ligand-based virtual screening, which relies on the similarity between molecules, could be used to identify proteins that bind to compounds structurally similar to this compound. mdpi.combiosolveit.de These computational studies could provide valuable hypotheses about the potential biological roles or targets of this compound, guiding future experimental investigations. The increasing ability to scale virtual screening to billions of molecules and thousands of proteomes enhances the potential for discovering novel interactions. arxiv.org
Development of Advanced Methodologies for In Situ Research
Investigating the behavior and effects of this compound within its native biological context requires advanced in situ research methodologies that allow for real-time observation and analysis without significantly perturbing the living system.
Live-Cell Imaging of this compound Dynamics
Live-cell imaging techniques enable the real-time visualization of cellular processes and the dynamics of molecules within living cells. baseclick.euarxiv.orgcellandgene.comresearchgate.net Developing methods for live-cell imaging of this compound dynamics would provide unprecedented insights into its localization, movement, and potential interactions within fungal cells or in host cells if it exhibits bioactivity. This could involve synthesizing fluorescently labeled this compound or developing fluorescent biosensors that specifically detect this compound. nih.gov Advanced microscopy techniques, such as fluorescence and confocal microscopy, coupled with computational methods for image reconstruction and analysis, would be essential for capturing high-resolution images and tracking this compound over time. baseclick.euarxiv.orgresearchgate.net Challenges include maintaining cell viability during imaging and ensuring that the labeling or sensing mechanism does not alter this compound's natural behavior. baseclick.euarxiv.orgcellandgene.com Successful live-cell imaging could reveal where this compound is synthesized, stored, or acts within the cell, and how its distribution changes under different conditions.
Non-Invasive Spectroscopic Techniques for Real-Time Monitoring
Non-invasive spectroscopic techniques, such as Raman spectroscopy and near-infrared (NIR) spectroscopy, have shown promise for monitoring biochemical changes in biological systems without causing damage. nih.govmdpi.commdpi.complos.orgspectroscopyonline.com While commonly explored for metabolites like glucose, these techniques could potentially be adapted to monitor this compound in real-time in a non-invasive manner. nih.govmdpi.commdpi.complos.orgspectroscopyonline.com Raman spectroscopy, for instance, provides a unique vibrational fingerprint of molecules, which could allow for the detection and quantification of this compound based on its specific spectral characteristics. plos.orgspectroscopyonline.com NIR spectroscopy, which probes overtones and combination bands of molecular vibrations, could also potentially be used, although its specificity might be lower than Raman spectroscopy. mdpi.com Developing this capability would likely require sophisticated spectroscopic instrumentation and advanced data analysis techniques, possibly incorporating AI and ML, to deconvolve the this compound signal from the complex biological background. spectroscopyonline.com Successful implementation would allow for the monitoring of this compound levels or distribution in living organisms or cultures over extended periods without the need for disruptive sampling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
